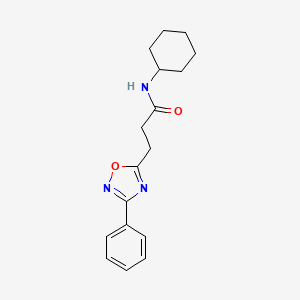
N-cyclohexyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide, also known as CX717, is a novel compound that has gained attention in recent years due to its potential as a cognitive enhancer. CX717 is a positive allosteric modulator of the AMPA receptor, which plays a crucial role in synaptic plasticity and learning and memory processes in the brain.
Wirkmechanismus
N-cyclohexyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide is a positive allosteric modulator of the AMPA receptor, which is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes in the brain. By binding to a specific site on the AMPA receptor, this compound enhances the receptor's response to glutamate, which leads to increased synaptic transmission and improved cognitive function.
Biochemical and Physiological Effects
This compound has been shown to enhance learning and memory in animal models, as well as improve cognitive function in healthy human subjects. In addition, this compound has been shown to increase the expression of BDNF, a protein that plays a crucial role in neuroplasticity and cognitive function. This compound has also been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-cyclohexyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide is its ability to enhance learning and memory in animal models, which makes it a valuable tool for studying the mechanisms underlying these processes. In addition, this compound has been shown to have a good safety profile, with no significant adverse effects reported in preclinical and clinical studies.
One limitation of this compound is its relatively short half-life, which may limit its effectiveness as a cognitive enhancer. In addition, this compound has been shown to have a narrow therapeutic window, which means that the dose must be carefully controlled to avoid toxicity.
Zukünftige Richtungen
There are several potential future directions for research on N-cyclohexyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide. One area of interest is the development of more potent and selective positive allosteric modulators of the AMPA receptor, which may have greater cognitive-enhancing effects. Another area of interest is the investigation of this compound's potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease. Finally, further research is needed to better understand the mechanisms underlying this compound's effects on learning and memory, which may lead to the development of new therapies for cognitive disorders.
Synthesemethoden
The synthesis of N-cyclohexyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide involves a multi-step process that starts with the reaction of cyclohexylamine with ethyl 3-oxobutanoate to form N-cyclohexyl-3-oxobutanamide. This intermediate is then reacted with hydrazine hydrate and phenyl isocyanate to yield N-cyclohexyl-3-(phenylcarbamoyl)propanamide. Finally, this compound is reacted with cyanogen bromide and sodium azide to form this compound.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide has been extensively studied for its potential as a cognitive enhancer. Several preclinical studies have demonstrated that this compound can improve learning and memory in animal models. In addition, this compound has been shown to enhance synaptic plasticity and increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in neuroplasticity and cognitive function.
Eigenschaften
IUPAC Name |
N-cyclohexyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c21-15(18-14-9-5-2-6-10-14)11-12-16-19-17(20-22-16)13-7-3-1-4-8-13/h1,3-4,7-8,14H,2,5-6,9-12H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTGXBTONQWPUAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CCC2=NC(=NO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[(E)-{4-[(naphthalen-2-yl)methoxy]phenyl}methylidene]-2-phenylacetohydrazide](/img/structure/B7702576.png)
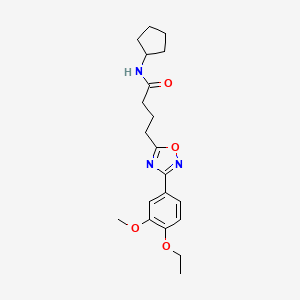
![2-(4-chlorophenoxy)-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7702586.png)
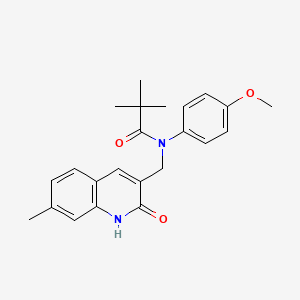

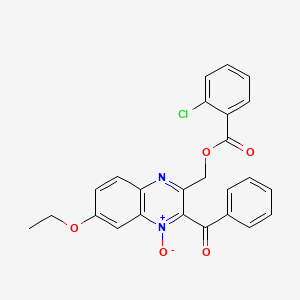
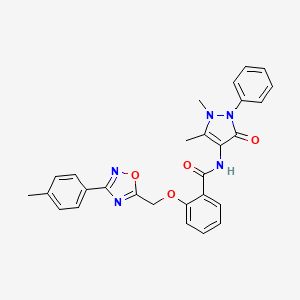
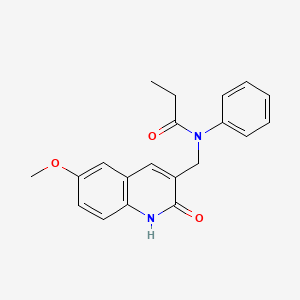
![(Z)-2,7-dimethyl-N'-(4-methylbenzylidene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7702630.png)
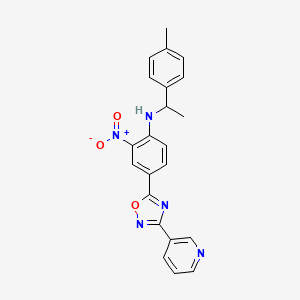
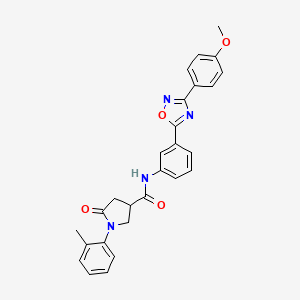


![N-[(oxolan-2-yl)methyl]-2,2-diphenylacetamide](/img/structure/B7702680.png)